molecular formula C22H28N4O4S B2934073 N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3,3,5-trimethylcyclohexyl)oxalamide CAS No. 899733-10-9

N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3,3,5-trimethylcyclohexyl)oxalamide

Cat. No. B2934073
CAS RN: 899733-10-9
M. Wt: 444.55
InChI Key: WWDUYCDOJXDBMC-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazoline, a class of organic compounds with a five-membered ring containing two nitrogen atoms. Pyrazolines and their derivatives have been the focus of many studies due to their wide range of biological and pharmacological activities .

Scientific Research Applications

Anti-Tumor Potential

  • A study focused on synthesizing and characterizing bis-pyrazolyl-thiazoles incorporating the thiophene moiety, highlighting their promising anti-tumor activities against hepatocellular carcinoma cell lines. Compounds in this category demonstrated significant inhibitory effects on cancer cell proliferation, indicating potential applications in cancer therapy (Gomha, Edrees & Altalbawy, 2016).

Pharmacological Evaluation

  • Another study evaluated the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including their effects on tumor inhibition, free radical scavenging, and anti-inflammatory actions. These compounds showed various degrees of binding and inhibitory effects in assays, suggesting their use in treating different pathological conditions (Faheem, 2018).

Biological Activity

  • Research into N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes revealed their potent in vitro cytotoxic activity against human promyelocytic leukemia cells. This suggests the potential of such compounds in developing new therapeutic agents for leukemia treatment (Asegbeloyin et al., 2014).

Catalytic Activity

  • The synthesis and characterization of a cadmium complex using bisphenyl-pyrazolyl-pyridine derivative and oxalate as mixed ligands showed catalytic activity towards the oxidation of cyclohexane. This indicates potential applications in catalysis and industrial chemistry (Bai Fengyingc, 2012).

Antiviral and Antidepressant Activity

  • Some pyrazole- and isoxazole-based heterocycles were synthesized and evaluated for their anti-HSV-1 and cytotoxic activities. One compound significantly reduced viral plaques of Herpes simplex type-1, highlighting its potential as an antiviral agent (Dawood et al., 2011).
  • Another study on phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides showed their antidepressant activity. This suggests their potential use in developing new treatments for depression (Mathew, Suresh & Anbazhagan, 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological or pharmacological activity of the compound. Many pyrazoline derivatives have been found to exhibit antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities, among others .

properties

IUPAC Name

N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3,3,5-trimethylcyclohexyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-14-9-15(11-22(2,3)10-14)23-20(27)21(28)24-19-17-12-31(29,30)13-18(17)25-26(19)16-7-5-4-6-8-16/h4-8,14-15H,9-13H2,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDUYCDOJXDBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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